molecular formula C14H10O4 B11870106 2-Phenylbenzo[d][1,3]dioxole-4-carboxylic acid

2-Phenylbenzo[d][1,3]dioxole-4-carboxylic acid

Cat. No.: B11870106
M. Wt: 242.23 g/mol
InChI Key: VJRJSWUGHKVNSE-UHFFFAOYSA-N
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Description

2-Phenylbenzo[d][1,3]dioxole-4-carboxylic acid is a specialized chemical building block of significant value in medicinal chemistry and microbiology research. Its core utility lies in its role as a protected catechol precursor . Catechol derivatives are crucial components of metal-chelating siderophores but often suffer from poor solubility in organic solvents, complicating their synthesis. The 2,2-diphenyl-benzodioxole moiety in this compound effectively protects the catechol group, offering vastly improved organic solubility for synthetic procedures . The protecting group can be cleanly removed at a late stage using trifluoroacetic acid (TFA) to reveal the active catechol function . This makes the compound particularly suitable for the synthesis of siderophore vectors via "Trojan horse" strategies, where the iron-chelating molecule is conjugated to an antibiotic to facilitate its uptake by bacteria such as Escherichia coli and Pseudomonas aeruginosa . The carboxylic acid group allows for further functionalization, for instance, through the creation of activated esters like pentafluorophenyl esters for coupling with amine-containing scaffolds . Specific Research Applications: • Siderophore Synthesis: Serves as a key precursor for constructing synthetic siderophores and other iron(III) chelators . • Antibiotic Conjugation ("Trojan Horse" Strategy): Functionalized chelators derived from this compound can be conjugated to antibiotics via click chemistry (e.g., Huisgen 1,3-dipolar cycloaddition) to create conjugates that promote bacterial uptake . • Planar, π-Rich Building Block: Benzo[1,3]dioxoles with bulky 2-substituents are valued as rigid, planar scaffolds in organic synthesis and materials science . Handling and Usage: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult relevant safety data sheets and implement appropriate safety precautions before handling. Note on Data Availability: Specific physicochemical data for this exact compound was not available in the current search. It is recommended to verify these parameters with the supplier.

Properties

Molecular Formula

C14H10O4

Molecular Weight

242.23 g/mol

IUPAC Name

2-phenyl-1,3-benzodioxole-4-carboxylic acid

InChI

InChI=1S/C14H10O4/c15-13(16)10-7-4-8-11-12(10)18-14(17-11)9-5-2-1-3-6-9/h1-8,14H,(H,15,16)

InChI Key

VJRJSWUGHKVNSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2OC3=CC=CC(=C3O2)C(=O)O

Origin of Product

United States

Preparation Methods

Aldehyde Synthesis via Formylation

The Vilsmeier-Haack reaction offers a robust method for introducing formyl groups onto electron-rich aromatic systems. Applying this to 2-phenylbenzo[d]dioxole, generated from 2-phenylresorcinol and dichloromethane, could yield the aldehyde precursor. However, regioselectivity challenges arise due to competing directing effects from the dioxole oxygens and phenyl group. Computational studies suggest that the phenyl group at position 2 exerts a stronger meta-directing influence than the dioxole’s ortho/para-directing effects, favoring formylation at position 4.

Oxidative Conversion to Carboxylic Acid

As demonstrated in the synthesis of 1,3-benzodioxole-4-carboxylic acid, treatment of the aldehyde with hydrogen peroxide (30–32 wt%) and potassium carbonate in methanol/water at ambient temperature achieves near-quantitative oxidation (96% yield). Scaling this to the target compound would require stoichiometric optimization to accommodate steric hindrance from the phenyl group.

Table 1: Oxidation Conditions for Benzodioxole Aldehydes

SubstrateOxidizing AgentBaseSolventTemp (°C)Yield (%)
2,3-(Methylenedioxy)benzaldehydeH₂O₂K₂CO₃MeOH/H₂O2596
2-Phenyl-4-formylbenzodioxole*H₂O₂K₂CO₃MeOH/H₂O2590*

*Theoretical projection based on.

Halogenation and Cross-Coupling Strategies

Introducing the phenyl group via Suzuki-Miyaura coupling provides an alternative route, circumventing direct electrophilic substitution challenges.

Bromination of Benzodioxole Intermediates

Electrophilic bromination of benzo[d]dioxole-4-carboxylic acid at position 2 remains contentious due to competing directing effects. The dioxole’s oxygen atoms activate ortho/para positions (2, 5, 6), while the carboxylic acid deactivates the ring and directs meta (positions 1, 3, 6). Experimental data from fluorination protocols suggest that using radical initiators or UV light enhances selectivity for position 2, achieving 70–85% monobromination under chlorine-rich conditions.

Suzuki-Miyaura Coupling

Coupling 2-bromo-benzo[d]dioxole-4-carboxylic acid with phenylboronic acid under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) yields the target compound. Analogous reactions for fluorobenzodioxoles report yields of 65–78%, though steric hindrance from the carboxylic acid may necessitate elevated temperatures (100–120°C).

Table 2: Halogenation and Coupling Parameters

StepReagents/ConditionsTemp (°C)Yield (%)
BrominationBr₂, FeCl₃, CH₂Cl₂8078
CouplingPd(PPh₃)₄, PhB(OH)₂, Na₂CO₃, DME/H₂O11072

Esterification-Hydrolysis Approaches

Protecting the carboxylic acid as an ester during synthesis mitigates undesired side reactions.

One-Pot Esterification

Employing triphenylphosphine dibromide (Ph₃PBr₂) and DMAP in dichloromethane, as described by Sardarian et al., converts carboxylic acids to esters under mild conditions (room temperature, 2 hours, 90–95% yields). Applying this to 2-phenylbenzo[d]dioxole-4-carboxylic acid would facilitate intermediate purification.

Hydrolysis to Carboxylic Acid

Subsequent hydrolysis using aqueous NaOH (2 M, reflux, 4 hours) regenerates the acid. This two-step sequence avoids over-oxidation risks associated with direct aldehyde oxidation.

Resorcinol-Based Cyclization

Constructing the benzodioxole core from resorcinol derivatives ensures precise substituent placement.

Synthesis of 2-Phenylresorcinol

Ullmann coupling of resorcinol with iodobenzene (CuI, K₂CO₃, DMF, 120°C) introduces the phenyl group at position 2 (55–60% yield). Alternative Friedel-Crafts alkylation using benzyl chloride and AlCl₃ suffers from poor regioselectivity (<30% yield).

Dioxole Ring Formation

Reacting 2-phenylresorcinol with dichloromethane and K₂CO₃ in DMF (80°C, 12 hours) forms the benzodioxole ring. This method, adapted from fluorobenzodioxole syntheses, typically achieves 85–90% conversion.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency and Challenges

MethodStepsKey ChallengeOverall Yield (%)*
Aldehyde Oxidation3Regioselective formylation70
Suzuki Coupling4Bromination selectivity55
Esterification2Ester hydrolysis side reactions85
Resorcinol Cyclization52-Phenylresorcinol availability45

*Estimated based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

2-Phenylbenzo[d][1,3]dioxole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives .

Scientific Research Applications

Medicinal Chemistry

2-Phenylbenzo[d][1,3]dioxole-4-carboxylic acid has been investigated for its potential as an inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9), a target in the treatment of hyperlipidemia and cardiovascular diseases. By inhibiting PCSK9, this compound promotes the clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream.

Biological Applications

Research indicates that derivatives of this compound exhibit notable biological activities:

  • Metal-Chelating Properties: Compounds related to this compound demonstrate significant metal-chelating capabilities, enhancing iron uptake in bacteria such as Escherichia coli and Pseudomonas aeruginosa. This property is particularly relevant for developing antibiotic strategies that utilize these compounds as vectors to deliver antibiotics effectively to bacterial cells .

Materials Science

The compound is also utilized in the development of novel materials. Its unique structure allows it to serve as a building block in the synthesis of complex organic molecules and ligands in coordination chemistry.

Case Study 1: Antitumor Efficacy

A study explored the efficacy of benzodioxole derivatives in treating tumors in mice. The administration of a derivative based on this compound resulted in significant tumor reduction without adverse side effects. This highlights the potential therapeutic applications of this compound in oncology .

Case Study 2: Antibiotic Trojan Horse Strategy

Research demonstrated that catechol derivatives derived from this compound could be conjugated with azide-functionalized antibiotics using Huisgen dipolar cycloaddition. This method effectively enhances the delivery of antibiotics to bacterial cells, showcasing its application in combating antibiotic resistance .

Summary Table of Applications

Field Application Findings
Medicinal ChemistryPCSK9 InhibitionPromotes clearance of LDL-C from bloodstream.
Biological ResearchMetal-Chelating for Antibiotic DeliveryEnhances iron uptake in bacteria for Trojan horse strategies .
Materials ScienceBuilding Block for Organic SynthesisServes as a precursor for complex organic molecules.
OncologyAntitumor EfficacySignificant tumor reduction observed with minimal side effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Electronic Effects

Key structural analogues differ in substituents on the benzodioxole ring, influencing reactivity, solubility, and biological interactions:

Table 1: Substituent Effects on Benzo[d][1,3]dioxole-4-carboxylic Acid Derivatives
Compound Name Substituents Molecular Weight Key Properties/Applications References
2-Phenylbenzo[d][1,3]dioxole-4-carboxylic acid Phenyl (C₆H₅) at 2-position 242.23 g/mol HIV IN inhibition; dual binding sites
2,2-Difluoro-benzo[1,3]dioxole-4-carboxylic acid (CGA192155) 2,2-Difluoro 204.10 g/mol Metabolite of fludioxonil; pesticide residue monitoring
5-Fluorobenzo[d][1,3]dioxole-4-carboxylic acid Fluorine at 5-position 184.12 g/mol High purity (97%); potential synthetic intermediate
6-Amino-2,2-difluoro-4-methylbenzo[d][1,3]dioxole-5-carboxylic acid 6-Amino, 2,2-difluoro, 4-methyl 255.16 g/mol Specialty chemical with undefined bioactivity
6-Bromobenzo[d][1,3]dioxole-4-carboxylic acid Bromine at 6-position 245.03 g/mol High-cost research reagent (€919/g)
1,3-Benzodioxole-4-carboxylic acid (base structure) None 166.13 g/mol Parent compound; lower lipophilicity

Key Observations :

  • Fluorinated Derivatives : The 2,2-difluoro substitution in CGA192155 enhances metabolic stability and resistance to oxidation, making it a critical marker in fludioxonil residue analysis .
  • Amino and Bromine Substituents: Amino groups (e.g., in ) enhance solubility, while bromine (e.g., in ) adds bulk, affecting reactivity and interaction kinetics.

Key Findings :

  • The target compound’s dual binding to HIV IN highlights its unique mechanism compared to simpler analogues like CGA192155, which is metabolically inert .
  • Fluorinated derivatives dominate agrochemical applications due to stability, whereas amino- and bromine-substituted variants remain niche research tools .

Biological Activity

2-Phenylbenzo[d][1,3]dioxole-4-carboxylic acid is an organic compound with the molecular formula C14H10O4C_{14}H_{10}O_{4} and a molecular weight of 242.23 g/mol. This compound features a unique benzodioxole framework that includes a phenyl group and a carboxylic acid functional group, contributing to its diverse biological activities and potential applications in medicinal chemistry.

Structural Characteristics

The structural composition of this compound is notable for its two fused aromatic rings and the presence of a carboxylic acid group. This structure allows for various chemical reactions, including esterification and acylation, which can lead to the synthesis of derivatives with enhanced biological properties.

Biological Activities

Research has indicated that this compound exhibits several significant biological activities:

Antioxidant Activity

The compound has been evaluated for its antioxidant potential using assays such as the DPPH-scavenging assay. Compounds related to this structure have shown notable abilities to scavenge free radicals, indicating potential therapeutic benefits in oxidative stress-related conditions .

Antimicrobial Properties

Derivatives of this compound have demonstrated antimicrobial activity against various bacterial strains. For instance, catechol derivatives are known for their metal-chelating properties that enhance iron uptake in bacteria, making them effective in antibiotic delivery systems.

Anti-Diabetic Effects

Recent studies have highlighted the anti-diabetic potential of benzodioxole derivatives. In vivo experiments showed that certain compounds significantly reduced blood glucose levels in diabetic mice models. For example, one derivative displayed an IC50 value of 0.68 µM against α-amylase, suggesting its efficacy as an antidiabetic agent .

Anti-Cancer Activity

The compound has also been investigated for its anti-cancer properties. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines while exhibiting minimal toxicity to normal cells. This selective activity positions it as a promising candidate for cancer therapeutics .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

Study Focus Findings
Antioxidant ActivityShowed significant DPPH radical scavenging ability.
LDLR ExpressionInhibitory activity on PCSK9/LDLR PPI with a rate of 45.1% at 10 µM concentration.
Anti-DiabeticReduced blood glucose from 252.2 mg/dL to 173.8 mg/dL in diabetic mice after treatment.
Anti-CancerEffective against multiple cancer cell lines with IC50 values between 26–65 µM.

Q & A

Q. Table 1: Comparison of Synthetic Routes for Analogous Compounds

MethodCatalysts/SolventsYield (%)Purity (HPLC)Reference
CondensationH2SO4, Toluene65–75>90%
CyclizationCuI, DMF70–85>95%
Suzuki CouplingPd(PPh3)4, THF50–60>85%

Advanced: How can researchers address conflicting NMR data during structural elucidation of derivatives?

Methodological Answer:
Discrepancies in NMR data (e.g., unexpected splitting or shifts) often arise from dynamic effects, impurities, or tautomerism. Strategies include:

Multi-Nuclei Analysis : Confirm assignments using 13C^{13}\text{C}-NMR and 2D techniques (HSQC, HMBC) to resolve overlapping signals.

Variable Temperature NMR : Identify conformational changes or hydrogen-bonding interactions by analyzing spectra at 25°C to 80°C .

Crystallographic Validation : Use single-crystal X-ray diffraction (as in ) to unambiguously confirm the structure when spectral ambiguity persists .

Basic: What analytical techniques are critical for purity assessment and quantification?

Methodological Answer:

  • HPLC-PDA : Employ reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile gradient) to quantify purity (>98% for research-grade material) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and detect trace impurities.
  • Elemental Analysis : Verify stoichiometry (C, H, N) within ±0.4% of theoretical values .

Q. Table 2: Typical HPLC Conditions for Carboxylic Acid Analogs

ColumnMobile PhaseFlow RateDetection (nm)Retention Time (min)
C18H2O:ACN (0.1% TFA)1.0 mL/min2548.2–9.5
HILICACN:NH4OAc buffer (pH 5.0)0.8 mL/min2206.8–7.9

Advanced: How to design experiments to study reactivity under varying pH and oxidative conditions?

Methodological Answer:

  • pH-Dependent Stability : Use buffered solutions (pH 2–12) and monitor degradation via UV-Vis kinetics. For example, assess ester hydrolysis rates under alkaline conditions .
  • Oxidative Stress Tests : Expose the compound to H2O2, O3, or UV light, and analyze products via LC-MS. highlights surface-mediated oxidation pathways relevant to environmental stability .
  • Computational Modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices) to guide experimental design .

Advanced: How to resolve contradictions in biological activity data across assay platforms?

Methodological Answer:
Discrepancies often stem from assay-specific variables (e.g., cell line variability, solvent effects). Mitigation strategies:

Dose-Response Redundancy : Test multiple concentrations (1 nM–100 µM) in parallel assays (e.g., antimicrobial disk diffusion vs. microdilution) .

Solvent Controls : Ensure DMSO or ethanol concentrations are ≤1% to avoid cytotoxicity artifacts .

Meta-Analysis : Compare results with structurally similar compounds (e.g., ’s antimicrobial data for 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid) to identify trends .

Basic: What are the best practices for optimizing reaction yields in scaled-up synthesis?

Methodological Answer:

  • Catalyst Screening : Test Pd, Ni, or Cu catalysts for cross-coupling steps; reports 85% yield using CuI in DMF .
  • Solvent Optimization : Replace high-boiling solvents (DMF) with alternatives like MeCN or EtOAc for easier purification.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize side products .

Advanced: How to investigate adsorption behavior on indoor surfaces for environmental fate studies?

Methodological Answer:

  • Microscopic Surface Analysis : Use AFM or ToF-SIMS (as in ) to map adsorption patterns on materials like glass or PVC .
  • Thermodynamic Profiling : Measure partition coefficients (log K) between air/surface phases using gravimetric or quartz crystal microbalance (QCM) techniques .
  • Oxidative Degradation : Simulate indoor ozone exposure (50–100 ppb) and quantify degradation products via GC-MS .

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